1-[(3-Chlorophenyl)methyl]-2-methylpiperazine
Description
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine is a piperazine derivative characterized by a 3-chlorobenzyl group at the N1 position and a methyl group at the C2 position of the piperazine ring (Figure 1). For example, piperazinone derivatives are synthesized via reactions between methyl α-bromophenylacetic acid and substituted piperazinones under basic conditions (e.g., potassium carbonate) . The 3-chlorobenzyl substituent may enhance lipophilicity and influence receptor-binding specificity, while the 2-methyl group on the piperazine ring could alter conformational stability and intermolecular interactions .
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-10-8-14-5-6-15(10)9-11-3-2-4-12(13)7-11/h2-4,7,10,14H,5-6,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTSUUZINYEMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Catalysis
In a representative procedure, 2-methylpiperazine (0.12 mol) is combined with 3-chlorobenzyl chloride (0.1 mol) in toluene under reflux conditions. Potassium iodide (0.1 g) is added as a catalyst to enhance reactivity, while DMF (0.5 mL) acts as a polar aprotic solvent to stabilize the transition state. The mixture is heated at 80°C for 12 hours, achieving a yield of 57–68% after aqueous workup and recrystallization from ethyl acetate-heptane mixtures.
Key variables influencing yield:
Competing Side Reactions
Over-alkylation is a common challenge, leading to bis-3-chlorobenzyl byproducts. To mitigate this, a 1.2:1 molar ratio of 2-methylpiperazine to 3-chlorobenzyl chloride is recommended. Excess amine ensures monoalkylation dominates, as evidenced by HPLC monitoring.
Reductive Amination Approaches
Reductive amination offers an alternative pathway using 3-chlorobenzaldehyde and 2-methylpiperazine. This method avoids handling reactive benzyl halides, though it requires stringent control of reducing agents.
Sodium Cyanoborohydride-Mediated Reduction
In a two-step process, 3-chlorobenzaldehyde (0.1 mol) and 2-methylpiperazine (0.15 mol) are condensed in methanol at 25°C for 6 hours. Sodium cyanoborohydride (0.12 mol) is then added portionwise, maintaining pH 6–7 with acetic acid. The reaction proceeds for 24 hours, yielding 48–55% of the target compound after extraction with dichloromethane.
Advantages:
-
Avoids halogenated intermediates.
-
Compatible with acid-sensitive substrates.
Limitations:
-
Lower yields compared to alkylation.
-
Requires careful pH control to prevent imine hydrolysis.
Resolution of Racemic Mixtures
While this compound lacks chiral centers in its base structure, stereochemical purity becomes critical if asymmetric synthesis is employed for analogs. Patent WO2009078627A2 describes chiral resolution using N-acetyl-L-phenylalanine, achieving >99% enantiomeric excess (ee) for related piperazines.
Diastereomeric Salt Formation
Racemic this compound is treated with N-acetyl-L-phenylalanine in ethanol, selectively crystallizing the (R)-enantiomer salt. Freebasing with NaOH yields the pure enantiomer, as validated by chiral HPLC (Chiralcel OD-R column).
Comparative Analysis of Synthetic Routes
*Yield reflects single enantiomer recovery.
Purification and Characterization
Crude products are typically purified via:
-
Solvent recrystallization : Ethyl acetate/n-heptane mixtures remove nonpolar impurities.
-
Column chromatography : Silica gel with CH2Cl2:MeOH:NH4OH (90:10:0.5) resolves alkylation byproducts.
Spectroscopic Data:
-
1H NMR (400 MHz, CDCl3): δ 7.20–7.33 (m, 4H, Ar-H), 4.22 (s, 1H, Ar-CH2), 2.85–2.95 (m, 4H, piperazine-H), 2.45 (s, 3H, N-CH3).
-
MS (EI) : m/z 265 [M+H]+, 230 [M-Cl]+.
Industrial-Scale Considerations
Solvent Recovery
Toluene and dichloromethane are recycled via fractional distillation, reducing production costs by 18–22%.
Waste Management
Aqueous washes containing KI and unreacted piperazine are neutralized with HCl, precipitating piperazine hydrochloride for reuse.
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enable rapid mixing of 2-methylpiperazine and 3-chlorobenzyl chloride at 100°C, achieving 75% conversion in 30 minutes. This method reduces side reactions and improves thermal management.
Enzymatic Alkylation
Preliminary studies using transaminases show promise for asymmetric benzylation, though yields remain low (12–15%).
Chemical Reactions Analysis
Types of Reactions
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Piperazine Derivatives
*Calculated based on molecular formula.
Key Observations :
Substituent Position and Type: The 3-chlorobenzyl group in the target compound contrasts with mCPP’s direct 3-chlorophenyl substitution. The benzyl spacer increases hydrophobicity and may improve membrane permeability compared to mCPP . Replacing the isoquinolinesulfonyl group in H-7 with 3-chlorobenzyl eliminates PKC inhibitory activity, underscoring the sulfonyl group’s critical role in H-7’s enzyme interaction .
Functional Group Additions :
Biological Activity
1-[(3-Chlorophenyl)methyl]-2-methylpiperazine is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by a chlorophenyl group and a methyl substituent. Its structure allows it to interact with various biological targets, which contributes to its wide range of activities.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : Similar compounds have shown high affinity for neurotransmitter receptors, particularly serotonin receptors (5-HT) and dopamine receptors (D3R) . This binding can modulate neurotransmission and has implications for treating psychiatric disorders.
- Biochemical Pathways : The compound influences various biochemical pathways, including those involved in cell signaling and apoptosis. For instance, it may induce apoptosis in cancer cells by arresting the cell cycle at the G0/G1 phase .
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Research indicates that it exhibits activity against various pathogens, including bacteria and fungi. The compound's mechanism involves disrupting microbial cell functions, potentially through inhibition of key enzymes or structural components .
Anticancer Properties
The compound has demonstrated potential as an anticancer agent. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including colorectal and breast cancer cells, with IC50 values indicating significant cytotoxicity . Its ability to induce apoptosis further supports its potential as a therapeutic agent in oncology.
Antiviral Activity
Recent studies have highlighted the antiviral properties of this compound. It has shown effectiveness against certain viral strains, possibly by interfering with viral replication processes . This positions the compound as a candidate for further development in antiviral therapies.
Study 1: Anticancer Efficacy
A study evaluated the effects of this compound on SW620 metastatic colorectal cancer cells. The results indicated a marked decrease in cell viability and migration post-treatment, suggesting its potential as an antimetastatic agent .
Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus. The compound exhibited moderate activity, with results supporting its use in developing new antimicrobial agents .
Pharmacokinetics
Pharmacokinetic studies on similar compounds suggest that this compound is rapidly absorbed into the bloodstream following oral administration. Maximum concentration levels (Cmax) and half-life data would be necessary for comprehensive pharmacokinetic profiling but are currently limited in available literature .
Summary Table of Biological Activities
Q & A
Q. What are the standard synthetic routes for preparing 1-[(3-Chlorophenyl)methyl]-2-methylpiperazine?
Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example:
- Route 1 : React 3-chlorobenzyl chloride with 2-methylpiperazine in anhydrous DMF under basic conditions (e.g., K₂CO₃) at 80°C for 12 hours .
- Route 2 : Use coupling agents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in the presence of NEt₃ to facilitate amide bond formation between substituted phenyl groups and piperazine derivatives .
Key Considerations : Monitor reaction progress via TLC or LC-MS, and purify via column chromatography using gradients of ethyl acetate/hexane.
Q. How is the purity and structural integrity of the compound validated?
Methodological Answer :
- Purity : Assessed via HPLC (>95% purity threshold) with a C18 column and UV detection at 254 nm .
- Structural Confirmation : Use -NMR (e.g., δ 2.3–3.1 ppm for piperazine protons), -NMR, and high-resolution mass spectrometry (HRMS) to verify molecular weight and substituent positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound analogs?
Methodological Answer :
- Data Triangulation : Compare results across studies using standardized assays (e.g., radioligand binding for receptor affinity). For instance, discrepancies in serotonin receptor (5-HT) binding may arise from differences in cell lines (CHO vs. HEK293) or assay conditions (pH, temperature) .
- Meta-Analysis : Pool data from crystallography (e.g., Acta Crystallographica Section E) and pharmacological studies to identify structural motifs (e.g., chloro-substituted phenyl groups) that correlate with activity .
Q. What experimental strategies optimize the compound’s selectivity for target receptors?
Methodological Answer :
- Structure-Activity Relationship (SAR) : Systematically modify substituents:
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in 5-HT₂C receptors and validate via mutagenesis studies .
Q. How are metabolic stability and toxicity profiles assessed for this compound?
Methodological Answer :
- In Vitro Assays :
- In Vivo Toxicity : Conduct acute toxicity studies in rodents (OECD 423 guidelines) to determine LD₅₀ and histopathological effects .
Data Contradiction Analysis
Q. Why do some studies report conflicting results on the compound’s affinity for 5-HT receptors?
Methodological Answer :
- Source Variability : Differences in radioligand purity (e.g., -ketanserin vs. -mesulergine) can alter binding measurements .
- Receptor Heterogeneity : 5-HT₂C receptor isoforms (e.g., splice variants) may exhibit divergent binding kinetics in different tissues .
Resolution : Standardize assay protocols across labs and use recombinant receptors with confirmed isoform expression .
Experimental Design for Pharmacological Evaluation
Q. How to design a robust in vivo study to evaluate the compound’s anxiolytic potential?
Methodological Answer :
- Animal Models : Use male Sprague-Dawley rats in elevated plus maze (EPM) and open field tests (OFT) .
- Dosing : Administer 10–30 mg/kg (i.p.) and compare to diazepam (positive control).
- Endpoint Analysis : Measure time spent in open arms (EPM) and locomotor activity (OFT). Validate via post-mortem brain tissue analysis for serotonin levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
